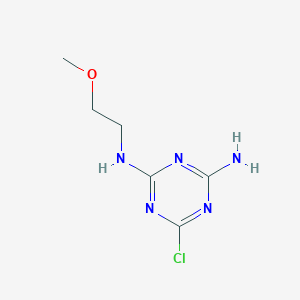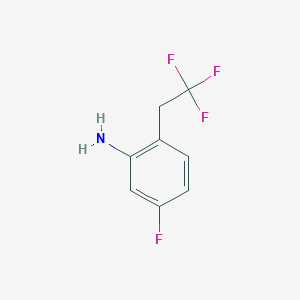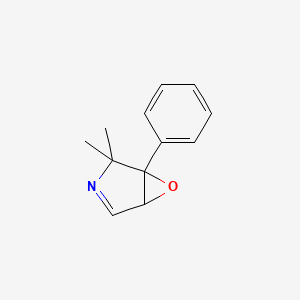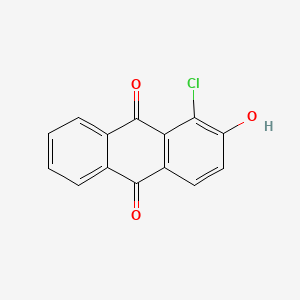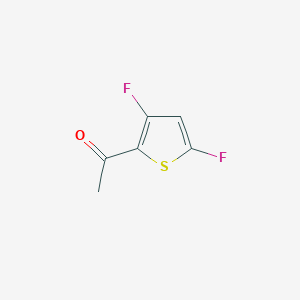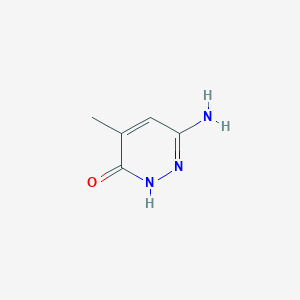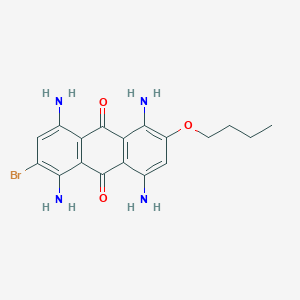![molecular formula C14H14N4O2 B13130100 N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide is a derivative of 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features two acetamide groups attached to the bipyridine scaffold, which enhances its solubility and reactivity. The bipyridine core is renowned for its ability to form stable complexes with various metal ions, making it a valuable component in numerous chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide typically involves the functionalization of 2,2’-bipyridine. One common method is the acylation of 2,2’-bipyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired diacetamide product .
Industrial Production Methods
Industrial production of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide oxide.
Reduction: Formation of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide hydride.
Substitution: Formation of substituted N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide derivatives.
科学的研究の応用
N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide involves its ability to chelate metal ions through the nitrogen atoms of the bipyridine core. This chelation stabilizes the metal ions and can modulate their reactivity. The acetamide groups further enhance the solubility and binding affinity of the compound. The molecular targets include transition metal ions, and the pathways involved are primarily related to redox reactions and coordination chemistry .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties.
1,10-Phenanthroline: A structurally related compound with similar applications in coordination chemistry.
Uniqueness
N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide is unique due to the presence of acetamide groups, which enhance its solubility and reactivity compared to its parent compound, 2,2’-bipyridine. This modification allows for more versatile applications in various fields, including catalysis, materials science, and medicinal chemistry .
特性
分子式 |
C14H14N4O2 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC名 |
N-[2-(6-acetamidopyridin-2-yl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C14H14N4O2/c1-9(19)16-11-6-7-15-13(8-11)12-4-3-5-14(18-12)17-10(2)20/h3-8H,1-2H3,(H,15,16,19)(H,17,18,20) |
InChIキー |
XVIABMVDSAWQFF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NC=C1)C2=NC(=CC=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
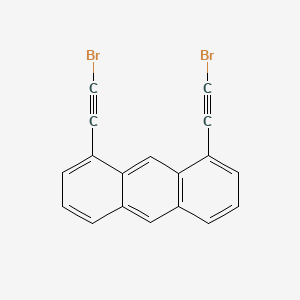
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
